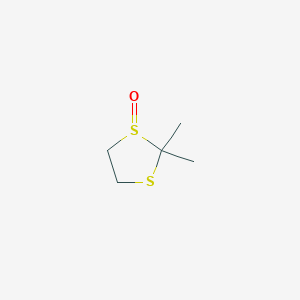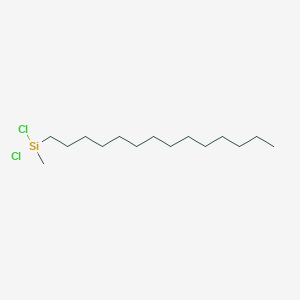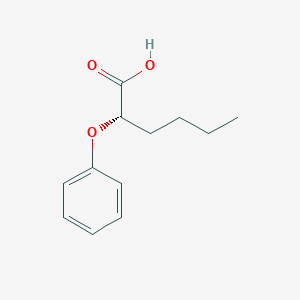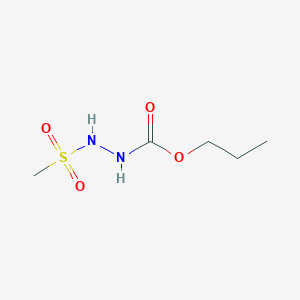![molecular formula C19H13BrN2 B14610780 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- CAS No. 57555-33-6](/img/structure/B14610780.png)
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with an amine group at the 3-position and a 4-bromophenylmethylene substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Conversion to secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazol-3-amine: A simpler derivative without the 4-bromophenylmethylene substituent.
9-Ethyl-9H-carbazol-3-amine: Features an ethyl group instead of the bromophenylmethylene group.
3-Amino-9-ethylcarbazole: Another derivative with an ethyl group at the 9-position.
Uniqueness
The presence of the 4-bromophenylmethylene group in 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- imparts unique chemical and physical properties, such as increased molecular weight and potential for additional functionalization through the bromine atom. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
57555-33-6 |
|---|---|
Fórmula molecular |
C19H13BrN2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C19H13BrN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
Clave InChI |
CXDFVUWWRYSMAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)

![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)




